N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine is a tertiary amine compound characterized by the presence of an ethyl group, a naphthalen-1-yloxyethyl group, and a butan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine typically involves the following steps:
Formation of the naphthalen-1-yloxyethyl intermediate: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Alkylation of butan-1-amine: The naphthalen-1-yloxyethyl intermediate is then reacted with butan-1-amine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography may be employed to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethyl-N-(2-naphthalen-1-yloxyethyl)ethanamine
- N-ethyl-N-(2-naphthalen-1-yloxyethyl)propan-1-amine
- N-ethyl-N-(2-naphthalen-1-yloxyethyl)pentan-1-amine
Uniqueness
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of an ethyl group, a naphthalen-1-yloxyethyl group, and a butan-1-amine backbone differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Eigenschaften
118868-66-9 | |
Molekularformel |
C18H25NO |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
N-ethyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine |
InChI |
InChI=1S/C18H25NO/c1-3-5-13-19(4-2)14-15-20-18-12-8-10-16-9-6-7-11-17(16)18/h6-12H,3-5,13-15H2,1-2H3 |
InChI-Schlüssel |
XMDYQOORAKWOMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC)CCOC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.